(3E)-N-(1,3-benzodioxol-5-yl)-3-{2-[(cyclohexylamino)(oxo)acetyl]hydrazinylidene}butanamide
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Overview
Description
The compound (3E)-N-(1,3-benzodioxol-5-yl)-3-{2-[(cyclohexylamino)(oxo)acetyl]hydrazinylidene}butanamide is a complex organic molecule featuring a benzodioxole ring, a cyclohexylamino group, and a hydrazinylidene butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(1,3-benzodioxol-5-yl)-3-{2-[(cyclohexylamino)(oxo)acetyl]hydrazinylidene}butanamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole ring, followed by the introduction of the cyclohexylamino group and the hydrazinylidene butanamide moiety. Key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Cyclohexylamino Group: This step involves the reaction of cyclohexylamine with an appropriate acylating agent.
Formation of the Hydrazinylidene Butanamide Moiety: This involves the condensation of a hydrazine derivative with a butanamide precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazinylidene moiety, converting it to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3E)-N-(1,3-benzodioxol-5-yl)-3-{2-[(cyclohexylamino)(oxo)acetyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the hydrazinylidene moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A benzene derivative with hydroxyl and sulfonic acid groups.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.
Uniqueness
The uniqueness of (3E)-N-(1,3-benzodioxol-5-yl)-3-{2-[(cyclohexylamino)(oxo)acetyl]hydrazinylidene}butanamide lies in its complex structure, which combines multiple functional groups
Properties
IUPAC Name |
N'-[(E)-[4-(1,3-benzodioxol-5-ylamino)-4-oxobutan-2-ylidene]amino]-N-cyclohexyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-12(22-23-19(26)18(25)21-13-5-3-2-4-6-13)9-17(24)20-14-7-8-15-16(10-14)28-11-27-15/h7-8,10,13H,2-6,9,11H2,1H3,(H,20,24)(H,21,25)(H,23,26)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZPPBYGCHYMIL-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1CCCCC1)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NC1CCCCC1)/CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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